Zirconocene hydrochloride

Description

Properties

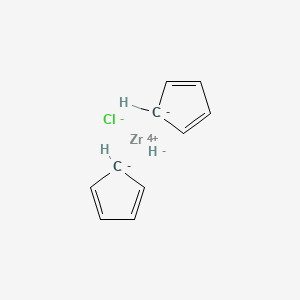

Molecular Formula |

C10H11ClZr |

|---|---|

Molecular Weight |

257.87 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;hydride;zirconium(4+);chloride |

InChI |

InChI=1S/2C5H5.ClH.Zr.H/c2*1-2-4-5-3-1;;;/h2*1-5H;1H;;/q2*-1;;+4;-1/p-1 |

InChI Key |

NKIVVMOIGINFTB-UHFFFAOYSA-M |

Canonical SMILES |

[H-].[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Cl-].[Zr+4] |

Origin of Product |

United States |

Scientific Research Applications

Key Applications

-

Hydrozirconation Reactions

- Zirconocene hydrochloride is primarily utilized in hydrozirconation reactions, where it adds across double or triple bonds in alkenes and alkynes. This reaction forms organozirconium intermediates that can undergo further transformations such as nucleophilic substitutions or carbonylation .

- Case Study : In the total synthesis of macrolide antibiotics, hydrozirconation facilitated the formation of key intermediates that were subsequently transformed into the final products .

-

Reduction of Carbonyl Compounds

- The compound serves as an effective catalyst for the reduction of various carbonyl-containing substrates (ketones, aldehydes, etc.) to their corresponding alcohols. This process typically involves the generation of zirconium hydride species in situ, allowing for mild reaction conditions and broad functional group tolerance .

- Data Table :

Substrate Type Reaction Conditions Yield (%) Ketones 2.5-5 mol % ZrCl₂ + silane Up to 92% Aldehydes Same as above Varies

- Synthesis of Isotope-Labeled Compounds

-

Synthesis of Complex Organic Molecules

- The reagent has been used in various synthetic routes for complex organic molecules, including antitumor agents and other pharmaceuticals. Its ability to mediate transformations such as vinylation and carbonylation enhances its utility in synthetic organic chemistry .

- Case Study : The synthesis of (−)-motuporin involved the use of this compound for critical steps that required precise control over stereochemistry and functional group transformations .

Mechanistic Insights

The mechanism of action for this compound typically involves:

- Hydrometalation : The addition of zirconium hydride across unsaturated bonds.

- Transmetalation : Facilitating the transfer of zirconium to other metal centers in cross-coupling reactions.

- Nucleophilic Addition : The organozirconium intermediates can act as nucleophiles in reactions with electrophiles, leading to diverse product formation .

Comparison with Similar Compounds

Table 1: Key Differences Between Cp₂ZrHCl and Cp₂ZrCl₂

Zirconocene Dihydride ([Cp₂ZrH₂]₂)

- Structure : A dimeric zirconium hydride with two bridging hydrides.

- Reactivity : Directly participates in alkene dimerization and oligomerization without requiring external activators, unlike Cp₂ZrCl₂ .

- Applications : Demonstrates higher activity in ethylene polymerization when combined with nickel complexes .

Organozinc-Zirconium Complexes

Table 2: Catalytic Performance in Selected Reactions

Preparation Methods

Table 1: Yield and Byproduct Management in LiAlH Reduction

Despite its efficacy, this method faces challenges in handling pyrophoric LiAlH and separating salts.

Lithium Hydride-Based Syntheses

Alternative protocols employing lithium hydride (LiH) circumvent the hazards of LiAlH. Buchwald and colleagues demonstrated that could be generated in situ by treating zirconocene dichloride with LiH in THF. This approach is particularly advantageous for isotope-labeled syntheses, where LiH or LiH enables deuterated or tritiated analogs:

Key Advantages:

-

Safety : Eliminates pyrophoric LiAlH.

-

Solubility : THF enhances reagent miscibility, though product solubility remains low.

tert-Butyllithium-Mediated Alkylation-Hydride Transfer

A novel route developed by Bercaw and coworkers utilizes tert-butyllithium () to access substituted zirconocene hydrido chlorides. Adding 1 equivalent of to zirconocene dichlorides yields complexes such as (; ) in >90% yield. Further addition produces isobutyl hydrides, which hydrogenolyze under to form monomeric dihydrides.

Table 2: Performance of Method for Substituted Complexes

| Substrate | Product | Yield (%) |

|---|---|---|

| 92 | ||

| rac-(1--) | rac-Hydrido Chloride | 88 |

This method excels in synthesizing sterically encumbered derivatives but requires strict anhydrous conditions.

In Situ Generation via Amine-Silane Systems

Recent advances enable catalytic in situ preparation of zirconocene hydrides from dichloride precursors. A 2022 study detailed a mild protocol combining zirconocene dichloride, diethylamine, water, and silanes (e.g., ) under inert atmospheres. The mechanism involves:

-

Amine-assisted chloride displacement to form an oxo-bridged dimer.

-

σ-Bond metathesis with silane to generate the active hydride species.

Advantages:

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison for this compound Synthesis

| Method | Reagents | Yield (%) | Byproducts | Scalability |

|---|---|---|---|---|

| LiAlH Reduction | LiAlH, | 70–85 | , | High |

| LiH Reduction | LiH, THF | 65–75 | LiCl | Moderate |

| Alkylation | , | 85–92 | Alkanes | Low |

| In Situ Catalytic | , Amines | 60–70 | Siloxanes | High |

The LiAlH method remains optimal for bulk synthesis, while in situ approaches offer greener alternatives.

Q & A

Q. How is zirconocene hydrochloride synthesized, and what are the critical parameters affecting yield?

this compound is typically synthesized via ligand substitution reactions involving zirconium precursors and cyclopentadienyl ligands under inert atmospheres. A common method involves reacting zirconium tetrachloride (ZrCl₄) with cyclopentadienyl sodium (NaCp) in anhydrous tetrahydrofuran (THF), followed by protonation with hydrochloric acid. Critical parameters include:

- Moisture control : Strict exclusion of water to prevent hydrolysis .

- Temperature : Reactions are often conducted at −78°C to prevent side reactions.

- Ligand stoichiometry : Excess cyclopentadienyl ligand ensures complete substitution . Purification via recrystallization or sublimation under vacuum is essential to isolate high-purity product.

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Key techniques include:

- ¹H and ¹³C NMR : To confirm cyclopentadienyl ligand coordination and assess purity .

- X-ray diffraction (XRD) : Resolves crystal structure, bond lengths, and Zr coordination geometry .

- Infrared (IR) spectroscopy : Identifies vibrational modes of Zr-Cl and Cp ligands .

- Elemental analysis : Validates empirical formula (e.g., C:Zr:Cl ratios) . For air-sensitive samples, use sealed capillaries or inert gas cells during analysis.

Q. What are the recommended handling and storage protocols for this compound?

- Handling : Use gloveboxes or Schlenk lines under argon/nitrogen to prevent oxidation or hydrolysis. Wear nitrile gloves, safety goggles, and lab coats .

- Storage : Seal in airtight containers with desiccants (e.g., molecular sieves). Store at −20°C in darkness to minimize thermal degradation .

- Spill management : Collect solids under inert gas using adsorbents (e.g., silica gel), and dispose via approved hazardous waste protocols .

Advanced Research Questions

Q. How does this compound facilitate catalytic hydrogenation reactions, and what factors influence its efficiency?

this compound acts as a precatalyst in hydrogenation by forming active Zr-H species upon reduction. Key factors include:

- Solvent effects : Polar aprotic solvents (e.g., THF) stabilize intermediates, while ethers enhance hydrogen activation .

- Substrate scope : Electron-deficient alkenes show higher reactivity due to favorable orbital overlap with Zr centers.

- Co-catalysts : Addition of Lewis acids (e.g., B(C₆F₅)₃) enhances turnover frequency by stabilizing transition states . Mechanistic studies using deuterium labeling or in-situ IR spectroscopy can elucidate reaction pathways.

Q. How to address discrepancies in reported catalytic activities of this compound across studies?

Contradictions often arise from:

- Impurity profiles : Trace oxygen or moisture degrades catalytic sites. Validate purity via TGA (thermal stability) and elemental analysis .

- Experimental conditions : Differences in solvent drying, substrate purity, or hydrogen pressure. Standardize protocols using inert atmosphere gloveboxes and degassed solvents .

- Characterization gaps : Use EXAFS (Extended X-ray Absorption Fine Structure) to confirm active species structure under reaction conditions .

Q. What experimental design considerations are crucial when employing this compound in air-sensitive reactions?

- Apparatus : Use Schlenk lines or gloveboxes with oxygen/moisture monitors (<1 ppm) .

- Solvent preparation : Dry solvents over Na/benzophenone or molecular sieves; test via Karl Fischer titration .

- Catalyst activation : Pre-treat this compound with reducing agents (e.g., LiAlH₄) to generate active hydride species . Include control experiments (e.g., reactions without catalyst) to validate activity.

Q. How to assess the purity and stability of this compound under different storage conditions?

- Purity analysis :

- HPLC : Use reverse-phase columns with UV detection (λ = 254 nm) to quantify organic impurities .

- XRD : Monitor crystallinity changes over time; amorphous phases indicate degradation .

- Stability testing :

- Accelerated aging : Store samples at 40°C/75% RH for 4 weeks and compare TGA profiles to fresh batches .

- Moisture sensitivity : Expose to controlled humidity (DVS analysis) to determine critical water content for hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.